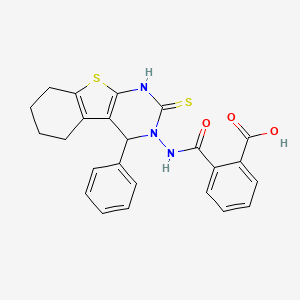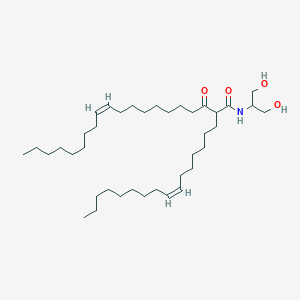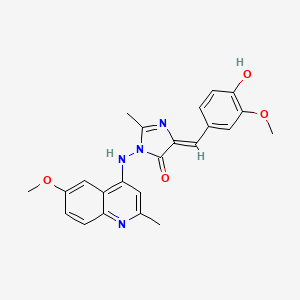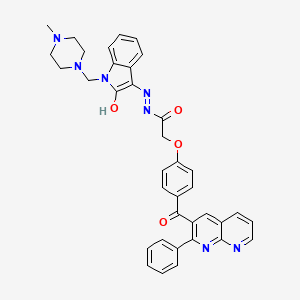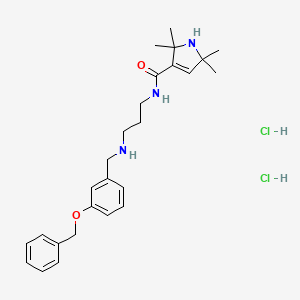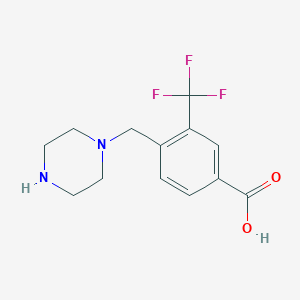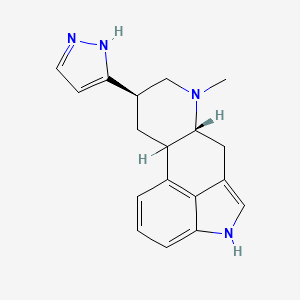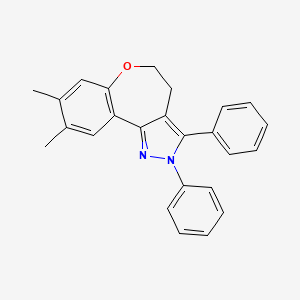
N,N-Dimethyl-N',N'-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-ジメチル-N',N'-ビス(2-ヒドロキシプロピル)-1,3-ジアミノプロパンモノオレアートは、その独特な構造と特性で知られる化学化合物です。その反応性と官能基により、様々な産業や科学分野で広く用いられています。
準備方法
合成経路と反応条件
N,N-ジメチル-N',N'-ビス(2-ヒドロキシプロピル)-1,3-ジアミノプロパンモノオレアートの合成は、通常、N,N-ジメチル-1,3-プロパンジアミンと2-ヒドロキシプロピル基を制御された条件下で反応させることを伴います。この反応は、目的の生成物の形成を確実にするために、触媒の存在下で行われます。反応条件には、化合物の収率と純度を最適化するために、特定の温度とpHを維持することが含まれます。
工業生産方法
この化合物の工業生産には、高度な化学反応器を使用した大規模合成が含まれます。このプロセスは、高収率と効率を最適化し、化合物が必要な様々な用途の仕様を満たしていることを保証します。生産プロセスには、不純物を除去し、化合物の品質を保証するための精製工程が含まれています。
化学反応の分析
反応の種類
N,N-ジメチル-N',N'-ビス(2-ヒドロキシプロピル)-1,3-ジアミノプロパンモノオレアートは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、使用される酸化剤に応じて、様々な生成物を生成するために酸化することができます。
還元: 還元反応は、官能基を変え、異なる誘導体をもたらす可能性があります。
置換: この化合物は、1つ以上の官能基が他の基に置き換えられる置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な置換反応を促進する触媒などがあります。反応条件は、目的の生成物に応じて異なり、温度、圧力、溶媒の選択などが含まれます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、様々な官能基が改変された誘導体があり、様々な用途で使用できます。これらの生成物は、元の化合物の基本構造を保持していますが、官能基の変化によって異なる特性を示します。
科学研究への応用
N,N-ジメチル-N',N'-ビス(2-ヒドロキシプロピル)-1,3-ジアミノプロパンモノオレアートは、以下を含む様々な科学研究に応用されています。
化学: 有機合成における試薬として、様々な化学反応における触媒として使用されます。
生物学: この化合物は、生物学的分子との相互作用を理解するための生化学的研究に使用されます。
産業: この化合物は、その反応性と官能基により、ポリマー、コーティング、その他の材料の製造に使用されます。
科学的研究の応用
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its reactivity and functional groups.
作用機序
N,N-ジメチル-N',N'-ビス(2-ヒドロキシプロピル)-1,3-ジアミノプロパンモノオレアートの作用機序は、様々な分子標的との相互作用に関与します。この化合物の官能基により、異なる分子と結合することができ、様々な効果をもたらします。関与する経路には以下が含まれます。
酵素への結合: この化合物は、特定の酵素に結合し、その活性を変化させ、異なる生化学的効果をもたらす可能性があります。
受容体との相互作用: 細胞受容体と相互作用し、様々な細胞応答を誘発する可能性があります。
複合体の形成: この化合物は、他の分子と複合体を形成し、それらの特性と機能を変化させる可能性があります。
類似化合物との比較
類似化合物
N,N-ジメチル-N',N'-ビス(2-ヒドロキシプロピル)-1,3-ジアミノプロパンモノオレアートに類似した化合物には、以下が含まれます。
- N,N-ジメチル-N',N'-ビス(2-ヒドロキシエチル)-1,3-ジアミノプロパン
- N,N-ジメチル-N',N'-ビス(2-ヒドロキシプロピル)-1,3-ジアミノプロパン
- N,N-ジメチル-N',N'-ビス(2-ヒドロキシブチル)-1,3-ジアミノプロパン
独自性
N,N-ジメチル-N',N'-ビス(2-ヒドロキシプロピル)-1,3-ジアミノプロパンモノオレアートは、その特定の官能基と構造によってユニークです。これにより、明確な反応性と特性が備わります。様々な化学反応を起こし、異なる生成物を生成する能力により、複数の用途で価値あるものとなっています。
特性
CAS番号 |
72018-20-3 |
|---|---|
分子式 |
C29H60N2O4 |
分子量 |
500.8 g/mol |
IUPAC名 |
1-[3-(dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C11H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-10(14)8-13(9-11(2)15)7-5-6-12(3)4/h9-10H,2-8,11-17H2,1H3,(H,19,20);10-11,14-15H,5-9H2,1-4H3/b10-9-; |
InChIキー |
GJTVOKRWPCVEEN-KVVVOXFISA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CN(CCCN(C)C)CC(C)O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CN(CCCN(C)C)CC(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


